![molecular formula C13H21NO3 B2833002 Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2137718-90-0](/img/structure/B2833002.png)
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
Descripción general
Descripción
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro junction between a six-membered azaspiro ring and a four-membered ring. It is commonly used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl and tert-butyl ester groups are then introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Carboxylic acid
Aplicaciones Científicas De Investigación
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both formyl and tert-butyl ester functional groups. These features contribute to its versatility in chemical synthesis and potential biological activities, distinguishing it from other similar compounds .
Actividad Biológica
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.29 g/mol. The compound features a rigid spirocyclic framework that may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the spirocyclic core followed by functional group modifications. Common synthetic routes include:
- Cyclization of Precursors : Formation of the spirocyclic core under acidic or basic conditions.
- Functional Group Introduction : Addition of formyl and tert-butyl ester groups through subsequent reactions.
These methods allow for the generation of various derivatives that may exhibit enhanced biological properties or altered physical characteristics.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. The following sections detail specific biological activities related to this compound.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The rigid structure may contribute to its ability to disrupt microbial membranes or inhibit essential enzymatic pathways.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Antiviral Activity
The compound is also being investigated for its antiviral properties, particularly against viruses such as Dengue and Zika. Its mechanism may involve inhibition of viral replication by targeting specific viral enzymes or host cellular pathways.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The spirocyclic structure may enhance interaction with cancer-specific targets.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Apoptosis induction |
MCF-7 | 7.5 | Cell cycle arrest |
A549 | 6.0 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Antiviral Mechanism Investigation : Research conducted at a leading virology institute explored the compound's interaction with viral proteins, revealing promising results in inhibiting viral entry into host cells.
- Cancer Therapeutics Development : A collaborative study between pharmaceutical companies has focused on optimizing this compound's structure to enhance its anticancer activity while minimizing toxicity to normal cells.
Propiedades
IUPAC Name |
tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h8,10H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGOARDBBIMIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137718-90-0 | |
Record name | tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.